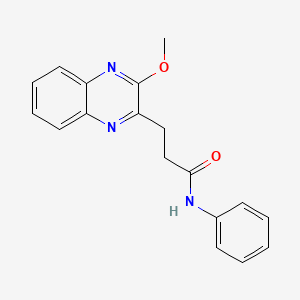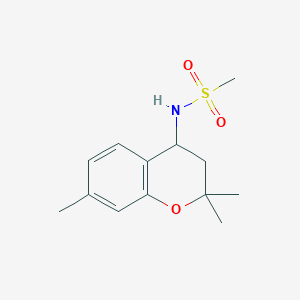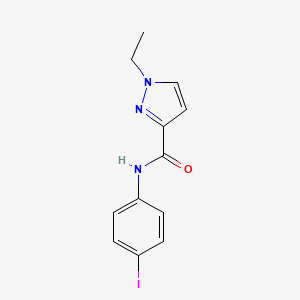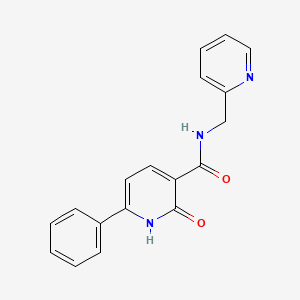
3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide, also known as MPQX, is a chemical compound that has been the focus of extensive scientific research in recent years. MPQX is a quinoxaline derivative that has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and addiction. In
作用机制
The exact mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide is not fully understood, but it is thought to act as a selective antagonist of the NMDA receptor. The NMDA receptor is involved in many neurological processes, including learning and memory, and is also implicated in various neurological disorders. By blocking the NMDA receptor, this compound may help to restore balance to the brain's neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include changes in neurotransmitter levels, alterations in gene expression, and modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One advantage of 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide is its selective antagonism of the NMDA receptor, which makes it a potentially useful tool for studying the role of this receptor in various neurological processes. However, the limited availability of this compound and its relatively high cost may limit its use in some lab experiments.
未来方向
There are several potential future directions for research on 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to reduce anxiety and fear-related behaviors in animal models, which may translate to its therapeutic potential in PTSD. Another area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. These compounds may have even greater therapeutic potential and could lead to the development of new treatments for neurological disorders.
合成方法
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide involves the reaction of 3-methoxy-2-nitroquinoxaline with N-phenylpropanamide in the presence of a reducing agent such as iron powder or zinc dust. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography techniques.
科学研究应用
3-(3-methoxy-2-quinoxalinyl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In animal studies, this compound has been shown to have antidepressant and anxiolytic effects, as well as the ability to reduce drug-seeking behavior in addiction models. This compound has also been investigated for its potential neuroprotective effects in models of stroke and traumatic brain injury.
属性
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-18-16(20-14-9-5-6-10-15(14)21-18)11-12-17(22)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXPDMUDBOUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5306709.png)

![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)

![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)
![N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide](/img/structure/B5306772.png)

![(3R)-3-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5306793.png)
![1-(2,4-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5306799.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)

![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5306839.png)